

Physicochemical Properties of Alfuzosin-d7: An In-depth Technical Guide

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Compound of Interest

Compound Name: Alfuzosin-d7

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Alfuzosin-d7**, a deuterated analog of the $\alpha 1$ adrenergic receptor antagonist, Alfuzosin. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and analysis of this compound.

Introduction

Alfuzosin is a quinazoline derivative widely used in the treatment of benign prostatic hyperplasia (BPH). The selective deuteration of molecules, replacing hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug discovery to potentially modify the pharmacokinetic profile of a compound. Understanding the fundamental physicochemical properties of **Alfuzosin-d7** is crucial for its formulation, delivery, and analytical characterization. While the physicochemical properties of a deuterated compound are generally expected to be very similar to its non-deuterated counterpart, minor differences can exist due to the isotopic substitution.

General and Physical Properties

Alfuzosin-d7 is a solid at room temperature and is typically available as a hydrochloride salt. As a stable isotope-labeled compound, it serves as an excellent internal standard for the quantification of Alfuzosin in various biological matrices using mass spectrometry-based methods.

Quantitative Physicochemical Data

The following tables summarize the key physicochemical parameters for **Alfuzosin-d7** and its non-deuterated analog for comparison. It is important to note that specific experimental data for some properties of **Alfuzosin-d7** are not readily available in the public domain. In such cases, data for the non-deuterated form (Alfuzosin or Alfuzosin HCl) are provided as a close approximation.

Table 1: Molecular and Physical Properties

Property	Alfuzosin-d7	Alfuzosin	Alfuzosin HCl
Molecular Formula	C ₁₉ H ₂₀ D ₇ N ₅ O ₄	C ₁₉ H ₂₇ N ₅ O ₄	C ₁₉ H ₂₇ N ₅ O ₄ ·HCl
Molecular Weight	396.5 g/mol [1]	389.45 g/mol	425.91 g/mol
Physical State	Solid[1]	Crystalline Powder	White to off-white crystalline powder
Melting Point	Not explicitly reported	~240 °C[2]	~240 °C

Note: The molecular weight of **Alfuzosin-d7** can also be found as 432.95 g/mol for the hydrochloride salt.

Table 2: Solubility and Dissociation Constant

Property	Alfuzosin-d7	Alfuzosin	Alfuzosin HCl
Solubility in DMSO	Soluble[1]	-	-
Aqueous Solubility	Not explicitly reported	92 mg/L (estimated)[2]	Freely soluble in water
Solubility in Alcohol	Not explicitly reported	-	Sparingly soluble
pKa	Not explicitly reported	8.13[2]	-

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of pharmaceutical compounds are outlined below. These protocols are standard and can be applied to the characterization of **Alfuzosin-d7**.

Melting Point Determination (Capillary Method)

The melting point is a fundamental property that indicates the purity of a crystalline solid. The capillary method is a widely accepted technique.

Principle: A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is observed and recorded.

Apparatus:

- Melting point apparatus with a heating block and a means of temperature control and measurement.
- Glass capillary tubes (closed at one end).

Procedure:

- Sample Preparation: The **Alfuzosin-d7** sample is finely powdered and thoroughly dried.
- Capillary Loading: A small amount of the powdered sample is introduced into the open end of a capillary tube and packed down by tapping to form a compact column of 2-4 mm in height.
- Measurement:
 - The capillary tube is placed in the heating block of the melting point apparatus.
 - The temperature is raised at a controlled rate, typically 1-2 °C per minute, as it approaches the expected melting point.
 - The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded. This range is reported as the melting point.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like Alfuzosin, it indicates the pH at which the compound is 50% protonated.

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH of the solution is measured after each addition of the titrant. The pKa is determined from the inflection point of the resulting titration curve.

Apparatus:

- Potentiometer with a pH electrode.
- Burette for precise delivery of the titrant.
- Magnetic stirrer and stir bar.
- Thermostatically controlled vessel.

Procedure:

- Solution Preparation: A known concentration of **Alfuzosin-d7** is dissolved in a suitable solvent, typically water or a water-cosolvent mixture if solubility is low.
- Titration:
 - The solution is placed in the thermostatted vessel and stirred continuously.
 - A standardized solution of a strong acid (e.g., HCl) is added in small, known increments from the burette.
 - The pH of the solution is recorded after each addition, allowing the reading to stabilize.
- Data Analysis:
 - A titration curve is generated by plotting the measured pH against the volume of titrant added.
 - The equivalence point is determined from the inflection point of the curve.

- The pKa is calculated from the pH at the half-equivalence point.

Solubility Determination (Shake-Flask Method)

This method, consistent with OECD Guideline 105, is a reliable way to determine the aqueous solubility of a substance.

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water) at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Apparatus:

- Shaking incubator or a flask shaker with temperature control.
- Vials or flasks with airtight seals.
- Centrifuge or filtration apparatus.
- Analytical instrument for quantification (e.g., HPLC-UV, LC-MS).

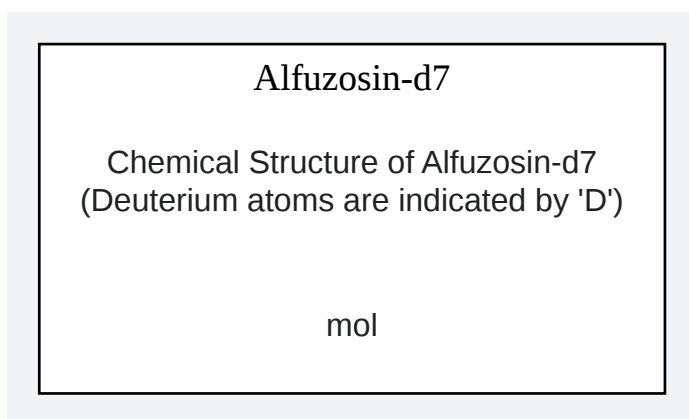
Procedure:

- Equilibration:
 - An excess amount of **Alfuzosin-d7** is added to a known volume of the solvent in a vial.
 - The vial is sealed and agitated in a temperature-controlled shaker (e.g., at 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The suspension is allowed to settle, and the solid and liquid phases are separated by centrifugation or filtration to obtain a clear, saturated solution.
- Quantification: The concentration of **Alfuzosin-d7** in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

- Result: The determined concentration represents the solubility of the compound in the specified solvent at the given temperature.

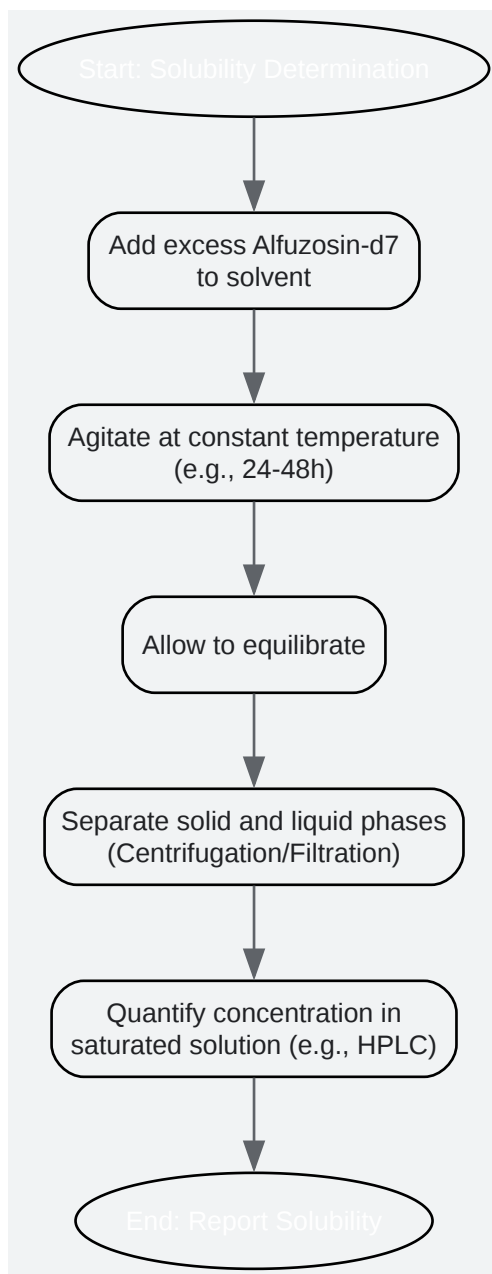
Mandatory Visualizations

The following diagrams illustrate the chemical structure of **Alfuzosin-d7** and a typical workflow for solubility determination.



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Caption: Chemical Structure of **Alfuzosin-d7**.



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Caption: Experimental workflow for the shake-flask solubility determination.

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